tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.
Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent, room temperature.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a free amine.
Scientific Research Applications
tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Shares a similar spirocyclic core but lacks the tert-butoxycarbonyl (Boc) protecting group.
tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate: Another spirocyclic compound with different functional groups.
Uniqueness
tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[45]decane-8-carboxylate is unique due to its combination of a spirocyclic structure and the presence of both hydroxyl and tert-butoxycarbonyl (Boc) protecting groups
Properties
Molecular Formula |
C19H34N2O5 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C19H34N2O5/c1-17(2,3)25-15(23)20-14-11-13(22)12-19(14)7-9-21(10-8-19)16(24)26-18(4,5)6/h13-14,22H,7-12H2,1-6H3,(H,20,23) |
InChI Key |
RHOMUFBLNRUZPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC12CCN(CC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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